molecular formula C17H14ClN5O3S B11199464 N-(5-chloro-2-hydroxyphenyl)-5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazole-4-carboxamide

N-(5-chloro-2-hydroxyphenyl)-5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11199464
M. Wt: 403.8 g/mol
InChI Key: UMVLHQXHAXYKAW-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazole-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by its unique structure, which includes a thiadiazole ring, a carboxamide group, and various substituents such as chloro, hydroxy, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Chloro and Hydroxy Groups: The chloro and hydroxy groups can be introduced through electrophilic substitution reactions using appropriate reagents such as chlorinating agents and hydroxylating agents.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an amine derivative, such as 4-methylphenylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carboxamide group can be reduced to form an amine derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

N-(5-chloro-2-hydroxyphenyl)-5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its unique structure and biological activity.

    Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2-hydroxyphenyl)-5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, as well as the carboxamide group attached to the thiadiazole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various applications.

Properties

Molecular Formula

C17H14ClN5O3S

Molecular Weight

403.8 g/mol

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-5-[(4-methylphenyl)carbamoylamino]thiadiazole-4-carboxamide

InChI

InChI=1S/C17H14ClN5O3S/c1-9-2-5-11(6-3-9)19-17(26)21-16-14(22-23-27-16)15(25)20-12-8-10(18)4-7-13(12)24/h2-8,24H,1H3,(H,20,25)(H2,19,21,26)

InChI Key

UMVLHQXHAXYKAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C(N=NS2)C(=O)NC3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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